Kinome-Wide Selectivity: HTH-01-091 vs. OTSSP167 — S(35) Score and Percent Kinase Inhibition at 1 μM
HTH-01-091 demonstrates substantially improved kinome-wide selectivity compared to the widely used MELK inhibitor OTSSP167. When profiled at 1 μM against a broad kinase panel, HTH-01-091 achieved an S(35) selectivity score of 0.16, indicating that only 16% of tested kinases were inhibited by ≥65% [1]. In a related orthogonal panel of 141 kinases (International Centre for Kinase Profiling, ICKP), HTH-01-091 at 1 μM specifically inhibited only 4% of kinases by ≥90% [1]. In contrast, OTSSP167 exhibits a far broader inhibition profile; the parent compound JW-7-25-1, from which HTH-01-091 was optimized, had an S(35) score of 0.54 at 10 μM (54% of kinases inhibited by ≥65%), and OTSSP167 similarly shows poor selectivity with numerous potent off-target hits including PIK3CA (IC50 66.5 nM), mTOR (IC50 35.7 nM), and GSK3A (IC50 1.6 nM) [1]. The selectivity of HTH-01-091 was explicitly described as 'greatly improved' relative to both JW-7-25-1 and OTSSP167 [1].
| Evidence Dimension | Kinome-wide selectivity: S(35) score (fraction of kinases inhibited ≥65%) and percent kinases inhibited ≥90% at 1 μM |
|---|---|
| Target Compound Data | HTH-01-091: S(35) = 0.16 at 1 μM; 4% of kinases inhibited ≥90% at 1 μM (ICKP panel of 141 kinases) |
| Comparator Or Baseline | JW-7-25-1 (parent compound): S(35) = 0.54 at 10 μM; OTSSP167: poor selectivity with potent off-target activity against PIK3CA (IC50 66.5 nM), mTOR (IC50 35.7 nM), GSK3A (IC50 1.6 nM), and CDK7 (IC50 49.1 nM) |
| Quantified Difference | A 3.4-fold improvement in S(35) for HTH-01-091 vs. parent JW-7-25-1 at a 10-fold lower screening concentration (1 μM vs. 10 μM); OTSSP167 inhibits multiple off-targets with IC50 values as low as 1.6 nM, while HTH-01-091 shows IC50 >600 nM for PIK3CA, mTOR, GSK3A, and CDK7 |
| Conditions | Kinase panel screening concentration: 1 μM for HTH-01-091, 10 μM for JW-7-25-1; ICKP radiometric kinase assay panel (141 kinases) |
Why This Matters
For target validation studies, the significantly cleaner selectivity profile of HTH-01-091 ensures that any observed cellular phenotype can be confidently attributed to MELK inhibition rather than confounding off-target kinase engagement, directly addressing the documented selectivity pitfalls of OTSSP167.
- [1] Huang HT, Seo HS, Zhang T, Wang Y, Jiang B, Li Q, Buckley DL, Nabet B, Roberts JM, Paulk J, Dastjerdi S, Mandinova A, Ebert B, Dyson NJ, Gray NS. MELK is not necessary for the proliferation of basal-like breast cancer cells. eLife. 2017;6:e26693. DOI: 10.7554/eLife.26693. View Source
